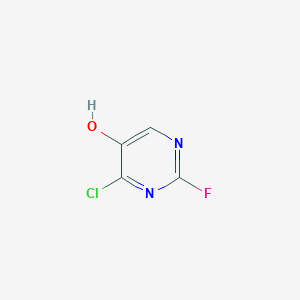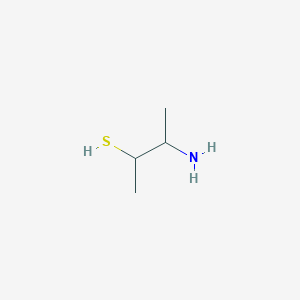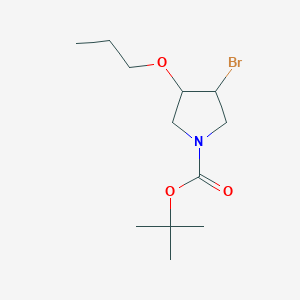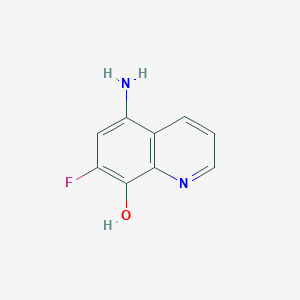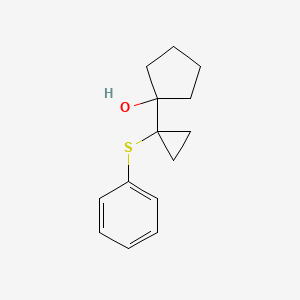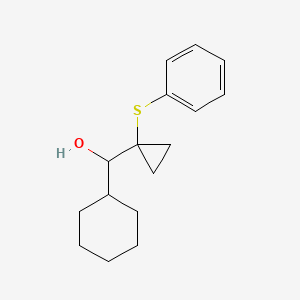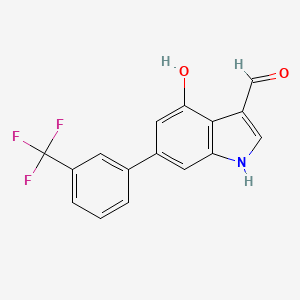
4-Hydroxy-6-(3-(trifluoromethyl)phenyl)indole-3-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-6-(3-(trifluoromethyl)phenyl)indole-3-carboxaldehyde is a compound belonging to the indole family, which is known for its diverse biological activities and applications in medicinal chemistry. The indole nucleus is a common structural motif in many natural products and synthetic compounds, making it a valuable scaffold for drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-(3-(trifluoromethyl)phenyl)indole-3-carboxaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)aniline and indole-3-carboxaldehyde.
Formation of Indole Derivative: The indole derivative is formed through a series of reactions, including condensation and cyclization reactions.
Hydroxylation: The hydroxylation of the indole ring can be achieved using various oxidizing agents under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-6-(3-(trifluoromethyl)phenyl)indole-3-carboxaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid catalysts for Fischer indole synthesis, such as methanesulfonic acid.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted indole derivatives .
Scientific Research Applications
4-Hydroxy-6-(3-(trifluoromethyl)phenyl)indole-3-carboxaldehyde has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of complex molecules and heterocyclic compounds.
Medicine: It is used in the development of pharmaceutical agents targeting specific biological pathways.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-(3-(trifluoromethyl)phenyl)indole-3-carboxaldehyde involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: A precursor for many biologically active molecules.
4-(trifluoromethyl)phenol: An organofluorine compound with similar trifluoromethyl substitution.
Spiroindole and Spirooxindole Derivatives: Known for their bioactivity against cancer cells and other diseases.
Uniqueness
4-Hydroxy-6-(3-(trifluoromethyl)phenyl)indole-3-carboxaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and bioactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H10F3NO2 |
|---|---|
Molecular Weight |
305.25 g/mol |
IUPAC Name |
4-hydroxy-6-[3-(trifluoromethyl)phenyl]-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C16H10F3NO2/c17-16(18,19)12-3-1-2-9(4-12)10-5-13-15(14(22)6-10)11(8-21)7-20-13/h1-8,20,22H |
InChI Key |
ZEZUKTOXFQFQBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC3=C(C(=C2)O)C(=CN3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


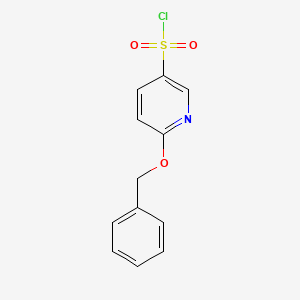
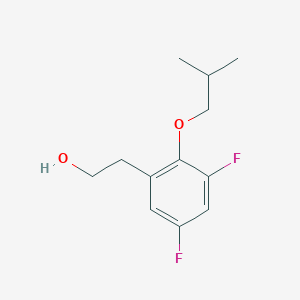
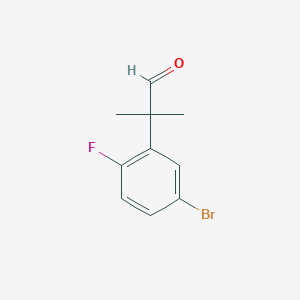


![5-[(3-Methylbut-2-en-1-yl)amino]pyridine-2-carbonitrile](/img/structure/B13086866.png)
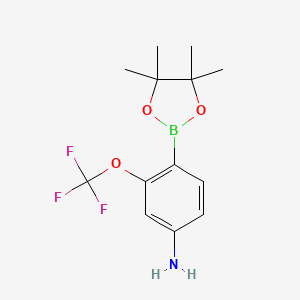
![1-[(1-Methyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13086868.png)
